molecular formula C24H23Cl2N5 B15110325 7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15110325
M. Wt: 452.4 g/mol
InChI Key: BAODZKKFSNAFQI-UHFFFAOYSA-N
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Description

7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with a 3,4-dichlorobenzyl group and a piperazine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3,4-dichlorobenzyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with a 3,4-dichlorobenzyl halide in the presence of a base.

    Attachment of the piperazine ring: The final step involves the reaction of the intermediate with piperazine under suitable conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the benzyl group, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolopyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The differences in substituents can lead to variations in chemical and biological properties.

    Piperazine derivatives: Compounds containing the piperazine ring can have different substituents, leading to diverse biological activities and applications.

    Benzyl-substituted compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23Cl2N5

Molecular Weight

452.4 g/mol

IUPAC Name

7-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H23Cl2N5/c1-17-13-23(31-24(28-17)20(15-27-31)19-5-3-2-4-6-19)30-11-9-29(10-12-30)16-18-7-8-21(25)22(26)14-18/h2-8,13-15H,9-12,16H2,1H3

InChI Key

BAODZKKFSNAFQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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